[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chemical compound that exhibits both organic and medicinal properties. It is classified as an organic compound due to its carbon-based structure, which includes a piperidine ring—a six-membered ring containing one nitrogen atom. This compound is relevant in the pharmaceutical industry, particularly in the development of drugs targeting the central nervous system.
The compound can be classified based on its source and structure:
The synthesis of [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be approached through several methods, primarily involving the reaction of piperidine derivatives with acetic acid or its derivatives.
The molecular structure of [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be represented using various structural formulas:
[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid participates in various chemical reactions typical of amino acids and piperidine derivatives:
The mechanism of action for [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is primarily related to its interaction with neurotransmitter systems in the brain.
[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing the importance of piperidine derivatives in drug discovery and development.
The synthesis of [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid (molecular formula: C₁₂H₂₄N₂O₂; MW: 228.33 g/mol) proceeds through sequential piperidine modification and N-alkylation [3] [6]. Key stages include:
Stage 1: Piperidine Core FunctionalizationPiperidine undergoes reductive amination with isopropyl-methyl-amine under pH-controlled conditions (pH 7–9) to introduce the 3-(isopropyl-methyl-amino) group. Catalytic hydrogenation (Pd/C, H₂, 50°C, 12h) yields the tertiary amine intermediate with >85% conversion [3] .
Stage 2: N-Acetic Acid ConjugationThe piperidine nitrogen is alkylated using bromoacetic acid derivatives. Optimized conditions (K₂CO₃ as base, DMF solvent, 60°C, 6h) achieve 78–82% yield. Alternative reagents like chloroacetic acid reduce yields to <60% due to competing O-alkylation [3] [6].
Table 1: Key Halogenating Agents for Piperidine N-Alkylation
Agent | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|
Bromoacetic acid | 6 | 82 | <5% dialkylated piperidine |
Chloroacetic acid | 12 | 58 | 15% ether impurities |
Iodoacetic acid | 4 | 75 | 12% dehalogenated product |
Data consolidated from industrial-scale studies [3] .
Protecting groups mitigate undesired reactions during synthesis:
Notably, simultaneous protection is feasible using Boc for the amine and tert-butyl ester for the acid, enabling orthogonal deprotection .
Industrial production leverages continuous flow technology for enhanced efficiency:
Table 2: Batch vs. Flow Reactor Performance
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 6 h | 8 min | 98% reduction |
Yield | 78% | 92% | +14% |
Byproduct Formation | 9% | 2% | -78% |
Energy Consumption | 85 kWh/kg | 28 kWh/kg | -67% |
Data from scaled production trials [3].
The biologically relevant (S)-enantiomer (CAS: 1353995-96-6) requires stereoselective synthesis [7]:
Table 3: Enantioselective Synthesis Methods Comparison
Method | ee (%) | Overall Yield (%) | Scalability |
---|---|---|---|
Chiral Pool (Mitsunobu) | 98 | 45 | Moderate |
Ru-BINAP Catalysis | 94 | 90 | High |
L-Tartaric Acid Resolution | 99 | 65 | Low |
Comparative analysis of stereoselective routes [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3